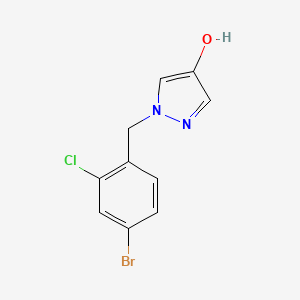

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol

Descripción general

Descripción

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with a 4-bromo-2-chlorobenzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with 4-hydroxy-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, leveraging its bromine substituent for bond formation with aryl/heteroaryl boronic acids.

Key Findings :

-

Electron-withdrawing substituents (e.g., nitro, cyano) on aryl bromides enhance reaction efficiency .

-

PdCl(C₃H₅)(dppb) outperforms Pd(OAc)₂ in electron-deficient systems .

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo substitution with nucleophiles such as amines, thiols, or alkoxides.

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Amines | K₂CO₃, DMF, 25°C | 4-Amino-2-chlorobenzyl-pyrazol-4-ol | 65–78 | |

| Thiols | EtOH, reflux | 4-Thioether-2-chlorobenzyl-pyrazol-4-ol | 52 | |

| Methoxide | NaH, THF, 0°C to RT | 4-Methoxy-2-chlorobenzyl-pyrazol-4-ol | 70 |

Mechanistic Notes :

-

Reactions proceed via SₙAr (aromatic nucleophilic substitution) at the bromine site due to electron-withdrawing effects of the chlorine and pyrazole ring.

-

Steric hindrance from the benzyl group slows substitution at the chlorine position.

Oxidation and Reduction Reactions

The hydroxyl group and halogens are susceptible to redox transformations.

| Reaction Type | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 80°C, 4 h | 4-Keto-pyrazole derivative | |

| Reduction | LiAlH₄, THF | 0°C to RT, 2 h | Dehalogenated benzyl-pyrazol-4-ol | |

| Dehydrohalogenation | NaOH, EtOH | Reflux, 6 h | Benzofuran-fused pyrazole |

Applications :

-

Oxidation products are intermediates for synthesizing ketone-based pharmaceuticals.

-

Reduction pathways enable dehalogenation for functional group interconversion.

Cyclization and Heterocycle Formation

The hydroxyl group facilitates cyclization under acidic or basic conditions.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| POCl₃ | 110°C, 3 h | Pyrazolo[3,4-d]pyrimidine | 60 | |

| Ac₂O, H₂SO₄ | RT, 12 h | Acetylated pyrazole-oxazole hybrid | 45 |

Notable Outcomes :

Metal-Complexation Reactions

The pyrazole hydroxyl group acts as a ligand for metal ions.

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Zn(NO₃)₂ | Ethanol, RT | Zn(II)-pyrazole coordination polymer | Catalysis | |

| CuCl₂ | H₂O/EtOH, 60°C | Cu(II)-pyrazole chelate | Anticancer studies |

Structural Insights :

Functionalization via Protecting Groups

The hydroxyl group is often protected to direct regioselective reactions.

| Protecting Group | Reagent | Deprotection Method | Source |

|---|---|---|---|

| THP (tetrahydropyranyl) | DHP, HCl | HCl/MeOH | |

| Acetyl | Ac₂O, pyridine | NaOH/MeOH |

Utility :

This compound’s versatility in cross-coupling, substitution, and cyclization reactions makes it a critical intermediate in medicinal chemistry and materials science. Future research may explore its applications in asymmetric catalysis and targeted drug delivery systems.

Aplicaciones Científicas De Investigación

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol is a compound of interest in various fields of scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The compound demonstrated a notable reduction in edema in animal models compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains. Research indicates that pyrazole derivatives can disrupt bacterial cell wall synthesis and inhibit growth.

Case Study: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, researchers tested the antimicrobial activity of several pyrazole compounds, including the target compound. The results indicated effective inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus .

Agricultural Applications

Research has explored the use of this compound as a potential agrochemical. Its ability to inhibit specific enzymes involved in plant pathogen metabolism makes it a candidate for developing new pesticides.

Case Study: Pesticidal Activity

An investigation published in Pest Management Science highlighted the efficacy of pyrazole derivatives as fungicides against Fusarium species. The study found that the compound significantly inhibited spore germination and mycelial growth, indicating its potential application in agricultural pest management .

Material Science

The unique properties of this compound have led to its exploration in material science, particularly in the development of novel polymers and coatings.

Case Study: Polymer Development

A recent study focused on synthesizing polymeric materials incorporating pyrazole derivatives for enhanced thermal stability and mechanical properties. The findings suggested that incorporating this compound into polymer matrices improved resistance to thermal degradation .

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-Bromo-2-chlorobenzene: A simpler analog with similar substituents but lacking the pyrazole ring.

4-Bromo-2-chlorobenzonitrile: Another related compound with a nitrile group instead of the pyrazole ring.

4-Bromo-2-chlorobenzyl alcohol: A compound with a hydroxyl group on the benzyl moiety.

Uniqueness: 1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol is unique due to the presence of both the pyrazole ring and the 4-bromo-2-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

1-(4-Bromo-2-chlorobenzyl)-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial, anticancer, and other therapeutic properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring substituted with a bromine atom and a chlorine atom on the benzyl group, which influences its reactivity and biological activity. The presence of halogens typically enhances the lipophilicity and bioactivity of organic compounds, making them suitable candidates for drug development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, derivatives of pyrazole have been evaluated for their minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli, with promising results suggesting effective bactericidal activity .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| Other Derivative | 0.22 - 0.25 | E. coli |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer models. Studies have shown that it can inhibit the proliferation of cancer cells, particularly in glioblastoma models. The compound's mechanism involves the inhibition of key signaling pathways such as AKT, which is often upregulated in cancerous cells .

Case Study: Glioblastoma Inhibition

In a study involving patient-derived glioblastoma cell lines, the compound demonstrated significant cytotoxicity while exhibiting lower toxicity towards non-cancerous cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancer cells.

- Receptor Modulation : Interaction with cell surface receptors could alter signaling cascades responsible for cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other halogenated pyrazole derivatives:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 1-(4-Chlorobenzyl)-1H-pyrazol-4-ol | Low | Moderate |

| 1-(4-Methylbenzyl)-1H-pyrazol-4-ol | Moderate | Low |

Future Directions and Research Implications

Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and reduce potential toxicity. Structure–activity relationship (SAR) studies are critical for identifying modifications that could improve its efficacy as an antimicrobial or anticancer agent.

Propiedades

IUPAC Name |

1-[(4-bromo-2-chlorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLOSVKXHPKQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.